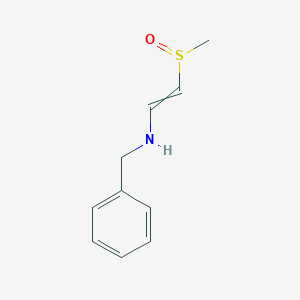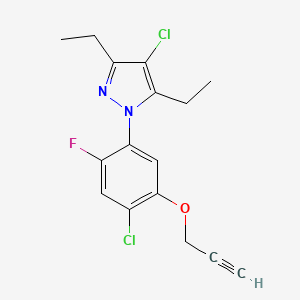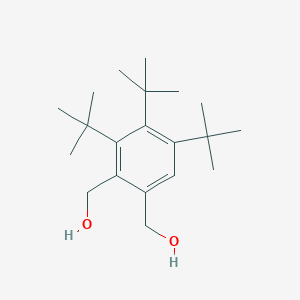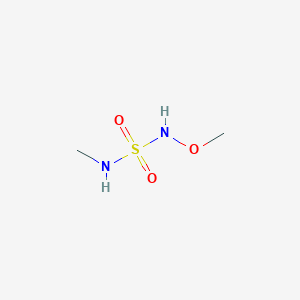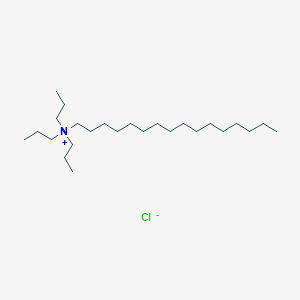![molecular formula C14H26O2Si B14315759 Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl- CAS No. 112897-11-7](/img/structure/B14315759.png)
Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl- is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This particular compound features a silane group bonded to a butoxy group, which in turn is attached to a furan ring. The presence of the furan ring imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl- typically involves the reaction of a furan derivative with a silane precursor. One common method involves the use of a Grignard reagent derived from 4-(2-furanyl)butyl bromide, which reacts with a silane compound such as tert-butyl(dimethyl)silane under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
In an industrial setting, the production of Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography may be employed to isolate the desired product from reaction by-products.
化学反应分析
Types of Reactions
Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl- can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The silane group can participate in substitution reactions, where the silicon atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various organosilicon compounds with different functional groups.
科学研究应用
Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用机制
The mechanism of action of Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl- involves its interaction with molecular targets through its silane and furan functional groups. The silicon atom in the silane group can form strong bonds with oxygen and other electronegative atoms, facilitating the formation of stable complexes. The furan ring can participate in various chemical reactions, contributing to the compound’s reactivity and versatility. These interactions can modulate biological pathways and molecular targets, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Silane, (4-bromo-2-furanyl)oxydimethyl-: Contains a bromine atom in place of the butoxy group.
Silane, (4,5-dihydro-2-furanyl)oxydimethyl-: Features a dihydrofuran ring instead of a furan ring.
Uniqueness
Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl- is unique due to the presence of the butoxy group attached to the furan ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
属性
CAS 编号 |
112897-11-7 |
|---|---|
分子式 |
C14H26O2Si |
分子量 |
254.44 g/mol |
IUPAC 名称 |
tert-butyl-[4-(furan-2-yl)butoxy]-dimethylsilane |
InChI |
InChI=1S/C14H26O2Si/c1-14(2,3)17(4,5)16-12-7-6-9-13-10-8-11-15-13/h8,10-11H,6-7,9,12H2,1-5H3 |
InChI 键 |
PDMIQBJEAJZEJP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCCCCC1=CC=CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


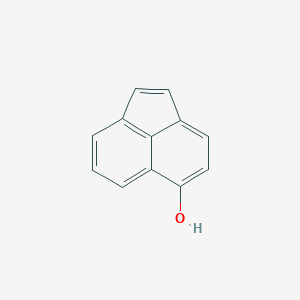
![5-[3-(Trifluoromethyl)phenyl]-2,2'-bithiophene](/img/structure/B14315685.png)
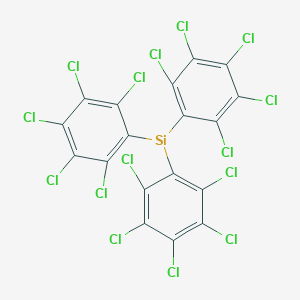
![2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol](/img/structure/B14315712.png)
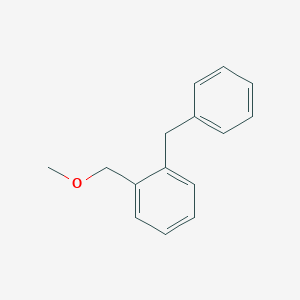
![1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B14315727.png)
